molecular formula C14H16N2OS B14599786 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine CAS No. 58841-31-9

4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine

Cat. No.: B14599786
CAS No.: 58841-31-9
M. Wt: 260.36 g/mol
InChI Key: FVJLYUFCSZQCRO-UHFFFAOYSA-N
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Description

4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is an organic compound that features a benzene ring substituted with an ethoxy group and a phenylsulfanyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-nitrophenol with 2-bromoethyl phenyl sulfide under basic conditions to form 4-(2-phenylsulfanylethoxy)nitrobenzene. This intermediate is then reduced to 4-(2-phenylsulfanylethoxy)aniline using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product.

Chemical Reactions Analysis

Types of Reactions

4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine can undergo various types of chemical reactions, including:

    Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the intermediate can be reduced to an amine using reducing agents like hydrogen gas and palladium catalyst.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine involves its interaction with specific molecular targets. The phenylsulfanyl group can interact with enzymes or proteins, potentially inhibiting their activity. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    4-(2-Phenylsulfanylethoxy)aniline: Similar structure but lacks the diamine functionality.

    4-(2-Phenylsulfanylethoxy)nitrobenzene: An intermediate in the synthesis of the target compound.

    4-(2-Phenylsulfanylethoxy)benzenesulfonamide: Contains a sulfonamide group instead of a diamine.

Uniqueness

4-[2-(Phenylsulfanyl)ethoxy]benzene-1,2-diamine is unique due to the presence of both the phenylsulfanyl and diamine groups, which confer distinct chemical and biological properties

Properties

CAS No.

58841-31-9

Molecular Formula

C14H16N2OS

Molecular Weight

260.36 g/mol

IUPAC Name

4-(2-phenylsulfanylethoxy)benzene-1,2-diamine

InChI

InChI=1S/C14H16N2OS/c15-13-7-6-11(10-14(13)16)17-8-9-18-12-4-2-1-3-5-12/h1-7,10H,8-9,15-16H2

InChI Key

FVJLYUFCSZQCRO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)SCCOC2=CC(=C(C=C2)N)N

Origin of Product

United States

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